

In vivo efficacy of Ret-IN-24 in animal models

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Compound of Interest

Compound Name: Ret-IN-24

Cat. No.: B12395079

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Initial searches for "**Ret-IN-24**" did not yield specific in vivo efficacy data, experimental protocols, or quantitative results for a compound with this designation. The following technical guide has been generated as a representative example based on common findings and methodologies for other RET inhibitors in preclinical animal models. The data presented is illustrative and intended to demonstrate the requested format and content structure.

In Vivo Efficacy of Ret-IN-24 in Animal Models: A Technical Guide

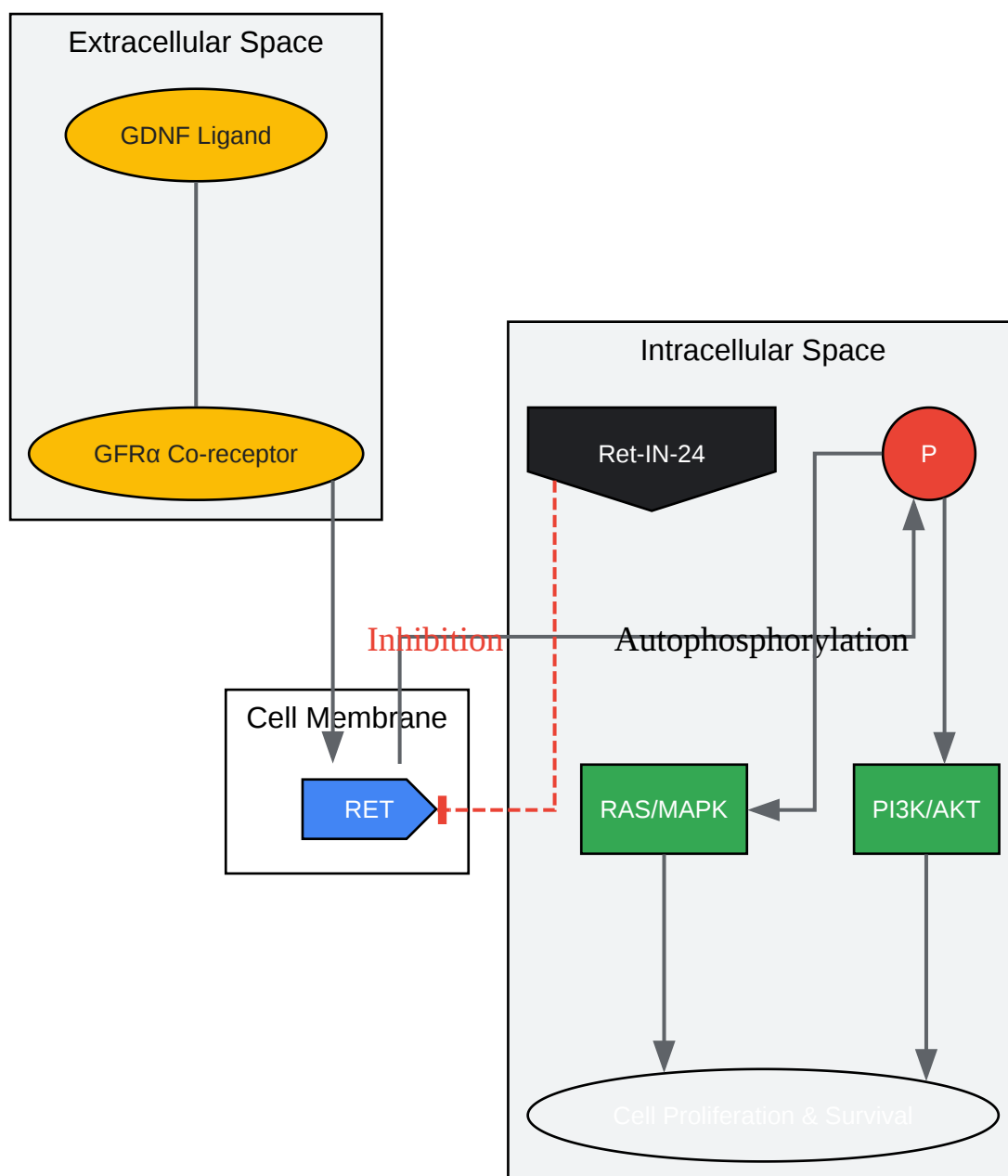
This document provides a comprehensive overview of the preclinical in vivo efficacy of **Ret-IN-24**, a selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. The data and protocols summarized herein are representative of typical preclinical investigations for compounds of this class, demonstrating potent anti-tumor activity in various animal models of RET-driven malignancies.

Introduction to RET and Targeted Therapy

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of RET through mutations or fusions is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2][3] RET inhibitors are a class of targeted therapies designed to block the kinase activity of the RET protein, thereby inhibiting downstream signaling pathways and suppressing tumor growth.[1]

RET Signaling Pathway

Under normal physiological conditions, the RET receptor is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor-alpha (GFR α) co-receptor.[4][5] This activation leads to the autophosphorylation of tyrosine residues within the intracellular kinase domain, creating docking sites for various adaptor proteins.[4][5] These interactions trigger downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[2][4] In cancer, RET mutations or fusions lead to ligand-independent dimerization and constitutive activation of these downstream pathways.[3][4]



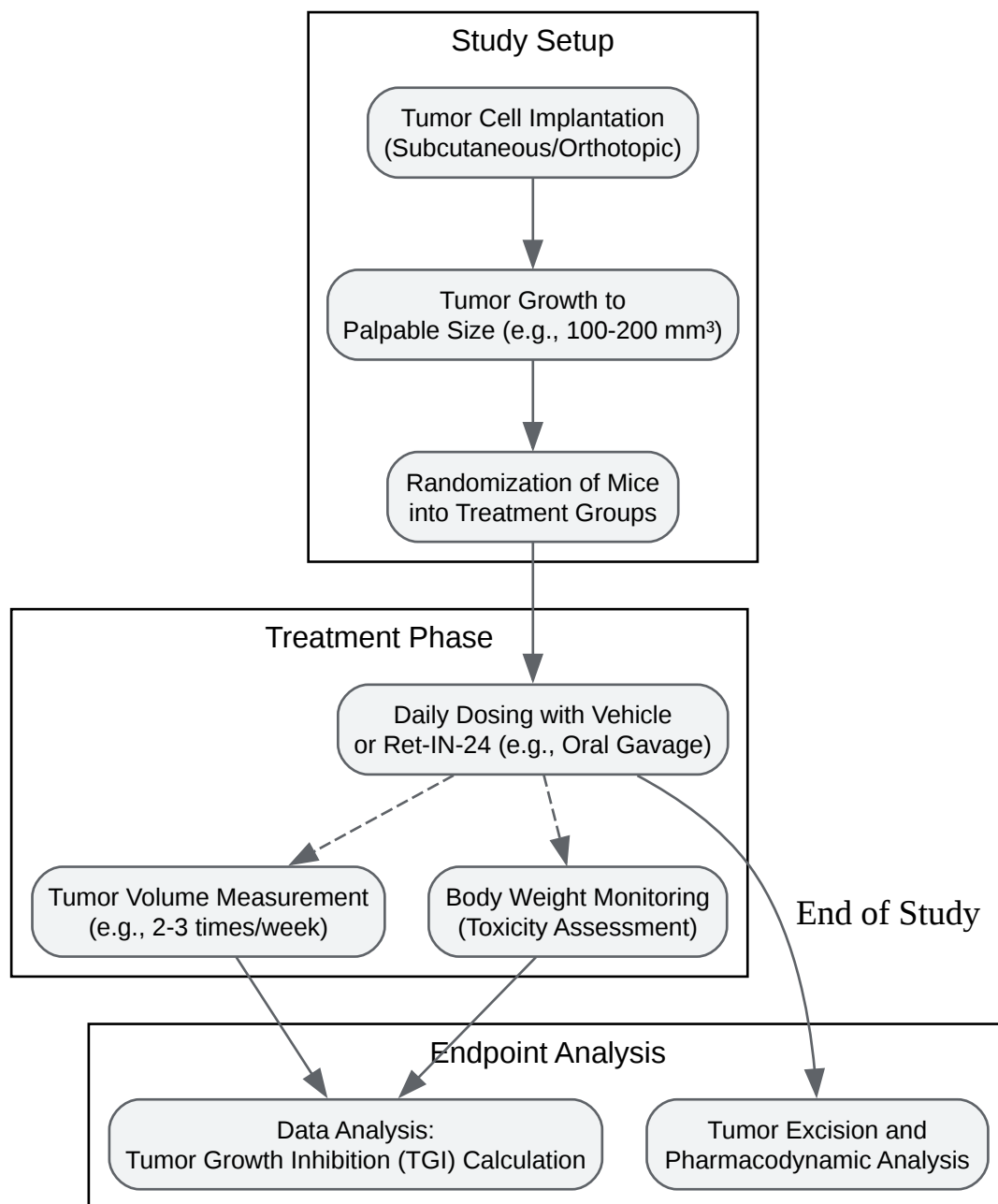
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RET Signaling Pathway and Inhibition by **Ret-IN-24**

In Vivo Efficacy Studies

The in vivo anti-tumor activity of **Ret-IN-24** was evaluated in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models. These studies are crucial for assessing the therapeutic potential of new drug candidates in a setting that mimics human disease.

A typical workflow for assessing the in vivo efficacy of a compound like **Ret-IN-24** is depicted below. This process involves implanting tumor cells into immunocompromised mice, allowing the tumors to establish, randomizing the animals into treatment groups, administering the drug, and monitoring tumor growth over time.



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Typical Experimental Workflow for In Vivo Efficacy Studies

The efficacy of **Ret-IN-24** was assessed in mouse xenograft models representing different RET-altered cancers. The tables below summarize the tumor growth inhibition (TGI) observed in these models.

Table 1: Efficacy of **Ret-IN-24** in a KIF5B-RET NSCLC Cell Line-Derived Xenograft Model

Treatment Group	Dose (mg/kg, QD)	Mean Tumor Volume at Day 21 (mm ³) ± SEM	Tumor Growth Inhibition (%)
Vehicle	-	1542 ± 189	-
Ret-IN-24	10	632 ± 98	59
Ret-IN-24	30	215 ± 45	86
Ret-IN-24	60	88 ± 21	94

Table 2: Efficacy of **Ret-IN-24** in a CCDC6-RET Papillary Thyroid Carcinoma Patient-Derived Xenograft Model

Treatment Group	Dose (mg/kg, QD)	Mean Tumor Volume at Day 28 (mm ³) ± SEM	Tumor Growth Inhibition (%)
Vehicle	-	1289 ± 155	-
Ret-IN-24	30	310 ± 62	76
Ret-IN-24	60	103 ± 33	92

Table 3: Efficacy of **Ret-IN-24** in a RET M918T Medullary Thyroid Carcinoma Xenograft Model

Treatment Group	Dose (mg/kg, QD)	Mean Tumor Volume at Day 21 (mm ³) ± SEM	Tumor Growth Inhibition (%)
Vehicle	-	1876 ± 203	-
Ret-IN-24	30	450 ± 81	76
Ret-IN-24	60	131 ± 29	93

Experimental Protocols

Detailed methodologies are critical for the reproducibility of in vivo studies. The following protocols are representative of those used to generate the efficacy data.

- Species: Athymic Nude (nu/nu) mice
- Age/Weight: 6-8 weeks old / 20-25 g at the start of the study
- Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle.
- Diet: Provided with sterile food and water ad libitum.
- Acclimatization: Animals were acclimated for at least one week before the start of the experiments.
- Ethical Approval: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
- Cell Line-Derived Xenograft (CDX):
 - Cell Line: A human NSCLC cell line harboring a KIF5B-RET fusion.
 - Implantation: 5 x 10⁶ cells were suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel and injected subcutaneously into the right flank of each mouse.
- Patient-Derived Xenograft (PDX):

- Tumor Tissue: Freshly obtained papillary thyroid carcinoma tissue with a confirmed CCDC6-RET fusion was fragmented.
- Implantation: Tumor fragments of approximately 3x3 mm were implanted subcutaneously into the right flank of each mouse.
- Tumor Growth Monitoring: Tumor volumes were measured 2-3 times weekly using digital calipers and calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Randomization: When tumors reached a mean volume of 150-200 mm³, mice were randomized into treatment and vehicle control groups.
- Drug Formulation: **Ret-IN-24** was formulated in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
- Administration: The drug or vehicle was administered once daily (QD) via oral gavage at the doses specified in the tables. Treatment continued for 21 or 28 days.
- Tumor Growth Inhibition (TGI): TGI was calculated at the end of the study using the formula: $\% \text{ TGI} = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of vehicle group})] \times 100$.
- Toxicity Monitoring: Animal body weights were recorded 2-3 times weekly as a general measure of toxicity. Any signs of morbidity were also monitored.

Conclusion

The representative data presented in this technical guide demonstrates that **Ret-IN-24** exhibits significant, dose-dependent anti-tumor efficacy in various preclinical animal models of RET-driven cancers. These findings support the continued development of **Ret-IN-24** as a potential therapeutic agent for patients with RET-altered malignancies. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic properties and to assess its long-term safety profile.

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